6-Bromo-2-chloronicotinamide

描述

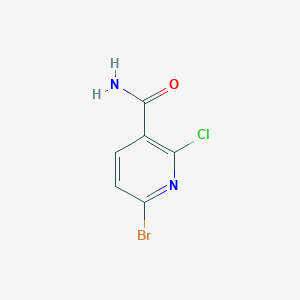

6-Bromo-2-chloronicotinamide is a chemical compound with the molecular formula C6H4BrClN2O. It is a derivative of nicotinamide, which is an amide derivative of nicotinic acid. Nicotinamide and its derivatives have been extensively studied for their wide range of biological applications, including antibacterial, antimicrobial, antifungal, and anti-HIV properties .

准备方法

The synthesis of 6-Bromo-2-chloronicotinamide typically involves the reaction of 6-bromo-2-chloronicotinic acid with appropriate reagents to form the amide bond. One common method involves the preparation of the acid chloride of 6-bromo-2-chloronicotinic acid, followed by its reaction with ammonia or an amine to form the amide . The reaction conditions often include the use of a solvent such as chloroform and heating to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

6-Bromo-2-chloronicotinamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and derivatives.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

6-Bromo-2-chloronicotinamide has been investigated for its antibacterial and antifungal activities. Studies have shown that it exhibits significant efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that this compound demonstrated a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The compound's mechanism likely involves disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes. Its structural similarity to nicotinamide suggests that it may interfere with cellular processes essential for bacterial survival.

Case Study: Biofilm Inhibition

Research focused on the ability of this compound to prevent biofilm formation in Staphylococcus aureus indicated a marked reduction in biofilm mass upon treatment. This underscores its utility in treating infections associated with biofilms, which are notoriously difficult to eradicate with standard antibiotics.

Agricultural Applications

Pesticide Development

The compound serves as a precursor for the synthesis of various agrochemicals, particularly in the development of pesticides. Its derivatives are being explored for their potential to enhance plant resistance against pathogens while minimizing environmental impact .

Biochemical Research

Role in Metabolism

this compound is recognized for its role as a precursor to nicotinamide adenine dinucleotide (NAD) and its reduced form (NADH). These cofactors are vital for numerous biochemical pathways, including energy metabolism and cellular respiration.

Case Study: Cellular Metabolism Studies

Research into the biochemical pathways involving this compound revealed its significance in energy metabolism within cells. Its ability to influence NAD levels can have profound effects on cellular health and function, making it a valuable compound in metabolic studies.

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its role in quality control during the production process ensures that pharmaceutical formulations meet regulatory standards .

作用机制

The mechanism of action of 6-Bromo-2-chloronicotinamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied .

相似化合物的比较

6-Bromo-2-chloronicotinamide can be compared with other similar compounds, such as:

- 2-Chloro-N-(2-chlorophenyl)nicotinamide

- 2-Chloro-N-(3-chlorophenyl)nicotinamide

- 2-Chloro-N-(4-chlorophenyl)nicotinamide

- N-(2-bromophenyl)-2-chloronicotinamide

These compounds share structural similarities but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties .

生物活性

6-Bromo-2-chloronicotinamide is a halogenated derivative of nicotinamide, notable for its potential biological activities, particularly in antimicrobial applications. Its unique structural features, characterized by the presence of bromine and chlorine atoms, influence its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₄BrClN₂O

- Molecular Weight : Approximately 235.46 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been investigated for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism of action may involve:

- Inhibition of Cell Wall Synthesis : Similar to other nicotinamide derivatives, it may interfere with the synthesis of bacterial cell walls.

- Enzyme Inhibition : It has shown potential in inhibiting key metabolic enzymes, such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism.

Case Studies

- Antimicrobial Efficacy : A study evaluated the activity of this compound against gram-positive bacteria and mycobacterial strains. The compound demonstrated submicromolar activity against resistant strains, indicating its potential as a new antimicrobial agent .

- Structure-Activity Relationship (SAR) : The compound's structural modifications were analyzed to understand how variations in halogen positions affect biological activity. This study revealed that specific substitutions enhance antibacterial efficacy, supporting the design of more potent derivatives .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:

- Targeting Bacterial Metabolism : By inhibiting essential enzymes involved in metabolic pathways, it may disrupt bacterial growth and survival.

- Cytotoxicity Profiles : In vitro studies have assessed its cytotoxicity on mammalian cell lines, showing that it retains a favorable safety profile at therapeutic concentrations .

Comparative Studies

A comparative analysis with other halogenated nicotinamides indicates that this compound has a unique potency profile:

| Compound Name | Antibacterial Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Enzyme inhibition |

| 4-Bromo-6-chloronicotinamide | Moderate | Cell wall synthesis interference |

| 5-Bromo-2-chloronicotinamide | High | Enzyme inhibition |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity 6-Bromo-2-chloronicotinamide?

- Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated precursors. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Purification via column chromatography or recrystallization, followed by validation using HPLC (>97% purity) and NMR spectroscopy for structural confirmation .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR to confirm substitution patterns and electronic environments.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.

- FT-IR to identify functional groups (e.g., amide C=O stretch) .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Methodological Answer : Store at 0–6°C under inert atmosphere to prevent hydrolysis of the bromo-chloro substituents. Monitor stability via periodic TLC or HPLC under varying pH and temperature conditions. Avoid prolonged exposure to light, as UV irradiation may degrade the nicotinamide core .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Design kinetic studies using polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states. Compare reaction outcomes at 25°C vs. 60°C, analyzing product ratios via GC-MS. Computational modeling (DFT) can predict solvent-dependent activation energies and electron density maps for reactive sites .

Q. What strategies resolve contradictions in reported catalytic efficiencies of Pd-ligand systems for this compound functionalization?

- Methodological Answer : Perform controlled experiments with standardized catalyst loadings (e.g., Pd(PPh3)4 vs. Pd(dba)2). Use in-situ 31P NMR to monitor ligand coordination dynamics. Cross-validate results with alternative substrates (e.g., bromo-chloro benzoic acids) to isolate compound-specific effects .

Q. How can computational models predict the metabolic pathways of this compound in biological systems?

- Methodological Answer : Apply molecular docking simulations to assess binding affinity with cytochrome P450 enzymes. Validate predictions using in vitro microsomal assays (e.g., rat liver microsomes) and LC-MS/MS to identify metabolites. Compare computational and experimental half-life data to refine QSAR models .

Q. Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives?

- Methodological Answer : Conduct replicate experiments under identical conditions (catalyst, solvent, temperature). Use statistical tools (e.g., ANOVA) to assess variability. Cross-reference purity data (HPLC) and spectroscopic validation to rule out impurities as yield influencers .

Q. What analytical workflows are recommended for detecting trace impurities in this compound batches?

- Methodological Answer : Implement HPLC-DAD/ELSD coupled with LC-HRMS for impurity profiling. Compare retention times and fragmentation patterns against known byproducts (e.g., dehalogenated analogs). Quantify impurities using calibration curves and report limits of detection (LOD) .

Q. Experimental Design Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

- Methodological Answer :

- Feasibility : Prioritize reactions with commercially available precursors (e.g., bromo-chloro nicotinic acid derivatives).

- Novelty : Explore understudied applications (e.g., photoaffinity labeling in proteomics).

- Ethical : Adhere to protocols for halogenated waste disposal.

- Relevance : Align with trends in medicinal chemistry (e.g., kinase inhibitor design) .

属性

IUPAC Name |

6-bromo-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYMFKMGFOXHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。